1-(Phenylamino)butan-2-ol

Description

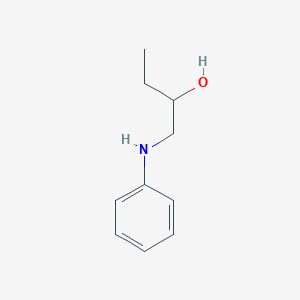

Structure

3D Structure

Properties

IUPAC Name |

1-anilinobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVYORVUVCOIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylamino Butan 2 Ol

Direct Amination Approaches

Direct amination involves the formation of a carbon-nitrogen bond by reacting a suitable precursor with an amine. This can be accomplished through catalytic processes or more advanced protocols.

Catalytic Amination of Butan-2-ol with Phenylamine

One of the direct methods for synthesizing 1-(Phenylamino)butan-2-ol involves the catalytic amination of butan-2-ol with phenylamine. This "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical process. smolecule.com Transition metal catalysts, such as those based on ruthenium or iron, are often employed to facilitate this reaction. smolecule.com The mechanism typically involves the dehydrogenation of the alcohol to an aldehyde intermediate, which then condenses with the amine to form an imine. Subsequent in-situ hydrogenation of the imine yields the final amino alcohol product. smolecule.com For instance, a homogeneous ruthenium catalyst has been shown to effectively catalyze the reaction of primary amines with alcohols under neat conditions at elevated temperatures, achieving high yields while preserving stereochemical integrity. smolecule.com

Enzymatic catalysis also presents a viable route. For example, a one-pot enzymatic cascade using alcohol dehydrogenases and transaminases can convert racemic alcohols into chiral amines. d-nb.info This biocatalytic approach offers high enantioselectivity, a crucial factor in the synthesis of pharmaceutical intermediates. d-nb.info

| Catalyst Type | Reactants | Conditions | Yield | Reference |

| Homogeneous Ruthenium Catalyst | Primary Amines, Alcohols | Neat, 110°C | >90% | smolecule.com |

| Alcohol Dehydrogenases & Transaminases | Racemic Alcohols | One-pot, enzymatic cascade | Good to excellent enantioselectivity | d-nb.info |

Advanced Direct Amination Protocols

Advanced direct amination protocols often focus on improving efficiency, selectivity, and reaction conditions. For example, the reductive amination of ketones using ammonia (B1221849) in the presence of titanium(IV) isopropoxide, followed by in situ reduction with sodium borohydride (B1222165), provides a highly chemoselective method for producing primary amines. organic-chemistry.org While this example yields a primary amine, similar principles can be adapted for the synthesis of secondary amines like this compound by using a primary amine instead of ammonia.

Another advanced method involves the palladium-catalyzed direct amination of allylic alcohols using ammonium (B1175870) acetate (B1210297) as the nitrogen source. organic-chemistry.org This approach is notable for its high monoallylation selectivity. organic-chemistry.org

Mannich Reaction-Based Syntheses

The Mannich reaction is a three-component condensation reaction that is fundamental in organic synthesis for producing β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgorganicchemistrytutor.com These bases can then be reduced to form the desired amino alcohols. evitachem.com

Formation of Mannich Bases and Subsequent Reduction

The classical Mannich reaction involves the aminoalkylation of a carbon atom that is acidic, located adjacent to a carbonyl group, with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org The resulting Mannich base, a β-amino-carbonyl compound, can then be reduced to yield this compound. evitachem.comresearchgate.net The reduction of the carbonyl group in the Mannich base can be achieved using various reducing agents, such as sodium borohydride. rsc.org

The general mechanism starts with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgorganicchemistrytutor.com A ketone then tautomerizes to its enol form, which subsequently attacks the electrophilic iminium ion. wikipedia.orgorganicchemistrytutor.com

Variations and Scope of Mannich Condensation

The Mannich reaction is versatile, with numerous variations that expand its applicability. wikipedia.orgnih.gov For instance, asymmetric Mannich reactions, often employing proline or other amino acid organocatalysts, can achieve stereoselective synthesis. wikipedia.org This is particularly important when the enolizable ketone or aldehyde has a substituent at the α-position, allowing for the controlled formation of syn- or anti-diastereomers. wikipedia.org

The scope of the Mannich reaction is broad, accommodating a wide range of aldehydes, amines, and carbonyl compounds. nih.govnih.gov This flexibility allows for the synthesis of a diverse array of substituted amino alcohols.

Radical Synthesis Pathways

Radical synthesis offers an alternative approach to the construction of this compound. These methods often involve the generation of radical intermediates that can participate in carbon-carbon and carbon-nitrogen bond-forming reactions.

A notable example is the domino radical synthesis of aminoalcohols promoted by the TiCl4–Zn/t-BuOOH system. rsc.org This method involves the reaction of an amine with an alcohol, proceeding through a proposed electrophilic–nucleophilic cascade process. rsc.org This free-radical reaction is reported to be selective and provides good yields under mild conditions. rsc.org For instance, the reaction of 3-(4-Methoxy-phenylamino)-butan-2-ol has been reported with a total yield of 89%. rsc.org

Another radical-based approach is the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds. rsc.org This reaction can be initiated by visible-light photocatalysis in water, representing a green and efficient synthetic route. rsc.org

| Radical Synthesis Method | Key Reagents | Reported Yield | Reference |

| Domino Radical Synthesis | TiCl4–Zn/t-BuOOH | 89% (for a related compound) | rsc.org |

| Decarboxylative Coupling | Visible-light photocatalyst | 45% (for a related compound) | rsc.org |

Domino Radical Synthesis of Aminoalcohols

A novel and efficient approach for the synthesis of aminoalcohols involves a domino radical reaction. rsc.org This method utilizes a system of titanium tetrachloride (TiCl₄)–Zinc (Zn) in the presence of tert-butyl hydroperoxide (t-BuOOH) to promote the reaction between amines and alcohol cosolvents under mild conditions. rsc.org This process is noted for its selectivity and broad applicability, often resulting in higher yields compared to previous protocols that used titanium trichloride (B1173362) (TiCl₃). rsc.org

The proposed mechanism involves an electrophilic–nucleophilic cascade where the amine reacts with two molecules of the alcohol. rsc.org The reaction is initiated by the generation of an α-alkoxyalkyl radical, which is then oxidized to an electrophilic cation. This cation undergoes nucleophilic attack by the amine, leading to an imine intermediate after ring opening (if a cyclic ether is used as the alcohol source). A second nucleophilic α-alkoxyalkyl radical then reacts with the imine to form the final aminoalcohol product. rsc.org This one-pot synthesis represents a significant advancement in creating 1,2-aminoalcohols from arylamines and alcohols. rsc.org

Research has demonstrated the successful synthesis of various aminoalcohols using this domino approach. For instance, the reaction of anilines with ethanol (B145695) can produce the corresponding 3-(phenylamino)butan-2-ol derivatives. A study reported the synthesis of 3-(4-Methoxy-phenylamino)-butan-2-ol, which was isolated as a mixture of diastereoisomers with a total yield of 89%. rsc.org

Table 1: Domino Radical Synthesis of an Aminoalcohol Derivative

| Reactants | Catalyst System | Product | Yield |

|---|

Stereocontrol in Radical-Mediated Routes

Achieving stereocontrol in radical reactions, including domino sequences, is a significant challenge in synthetic chemistry. e-bookshelf.de The development of asymmetric radical domino processes is crucial for accessing enantiomerically pure compounds like the stereoisomers of this compound. Strategies for inducing stereoselectivity can be broadly categorized into two main approaches: the use of chiral auxiliaries and the application of chiral catalysts. e-bookshelf.de

Chiral auxiliary-directed methods involve temporarily incorporating a chiral molecule into the substrate, which biases the direction of radical attack. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. Chiral catalyst-driven processes, on the other hand, utilize a chiral catalyst, often a metal complex or an organocatalyst, to create a chiral environment around the reacting species, thereby influencing the stereochemical outcome of the reaction. e-bookshelf.de While specific examples detailing the stereocontrolled radical synthesis of this compound are not prevalent in the reviewed literature, the general principles of asymmetric radical catalysis are well-established and represent a promising frontier for future research in this area. e-bookshelf.dersc.org

Other Emerging Synthetic Routes for this compound

Beyond domino radical synthesis, other innovative methods are being explored for the synthesis of this compound and its analogs. These emerging routes often focus on improving efficiency, scalability, and stereochemical purity. For instance, modern transition-metal-catalyzed amination reactions, employing rhodium or ruthenium catalysts with specific phosphine (B1218219) ligands, offer a mild and highly selective method for installing amino groups. Additionally, electrochemical methods are being investigated as environmentally friendlier synthetic pathways. smolecule.com

Resolution of Racemic 1-Amino-alkan-2-ol Compounds

Since many synthetic routes yield racemic mixtures of aminoalcohols, the resolution of these enantiomers is a critical step for applications where a specific stereoisomer is required. A notable method for the resolution of racemic 1-amino-alkan-2-ol compounds is through biased crystallization using a chiral resolving agent. google.com

One patented method employs N-tosyl-leucine (TOSLEU) for this purpose. google.comgoogle.com The process involves the formation of diastereomeric salts between the racemic aminoalcohol and one of the enantiomers of N-tosyl-leucine in a suitable solvent, such as ethanol. Due to different physical properties, specifically solubility, one of the diastereomeric salts will preferentially crystallize out of the solution. google.com

For example, when using the (S)-enantiomer of N-tosyl-leucine, the diastereomeric salt formed with one of the aminoalcohol enantiomers is typically less soluble and precipitates. This salt can then be isolated by filtration. The desired enantiomer of the 1-amino-alkan-2-ol is subsequently liberated from the salt, often by treatment with a base like sodium hydroxide (B78521) (NaOH). The other enantiomer remains in the mother liquor and can be recovered separately. This classical resolution technique remains an industrially advantageous alternative to asymmetric synthesis. google.com

Another powerful technique is kinetic resolution. A highly efficient kinetic resolution of racemic amino alcohols has been demonstrated using a chiral tin catalyst, which allows for excellent yields and high enantioselectivity. researchgate.net

Table 2: General Procedure for Resolution of Racemic 1-Amino-alkan-2-ol using N-tosyl-leucine

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Salt Formation | Racemic 1-amino-alkan-2-ol is mixed with a molar equivalent of a single enantiomer of the resolving agent. | (R)- or (S)-N-tosyl-leucine, Ethanol. | Formation of a mixture of two diastereomeric salts. |

| 2. Crystallization | The solution is cooled to induce precipitation of the less soluble diastereomeric salt. | e.g., 0°C. | Solid precipitate of one diastereomeric salt is formed. |

| 3. Separation | The precipitated salt is separated from the mother liquor. | Filtration. | Isolation of the less soluble diastereomeric salt. |

Chemical Reactivity and Transformation Pathways of 1 Phenylamino Butan 2 Ol

Reactions of the Secondary Amino Group

The secondary amino group, with its lone pair of electrons on the nitrogen atom, imparts nucleophilic and basic properties to the molecule.

Alkylation Reactions and Functionalization

The nitrogen atom of the secondary amino group can readily participate in alkylation reactions. These reactions involve the formation of a new carbon-nitrogen bond, leading to the functionalization of the amino group. A notable example is the N-alkylation of anilines, a process for which 1-(Phenylamino)butan-2-ol can serve as a reactant. For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed as a metal-free and environmentally friendly method for synthesizing N-alkylated products. rsc.org This highlights the potential for modifying the amino portion of the molecule to introduce a wide range of substituents, thereby altering its chemical and physical properties. Such reactions are valuable in organic synthesis for creating more complex molecular architectures. rsc.org

Nucleophilic Additions and Substitutions

The nucleophilic nature of the secondary amino group allows it to engage in addition and substitution reactions. It can act as a nucleophile, attacking electrophilic centers to form new covalent bonds. For example, primary and secondary amines are known to react with acetylenic ketones in Michael-type additions. archive.org In a similar fashion, the amino group of this compound can add to activated double or triple bonds. These reactions are fundamental in the synthesis of various nitrogen-containing compounds.

Reactions of the Secondary Hydroxyl Group

The secondary hydroxyl group (-OH) is another key reactive site in the this compound molecule, capable of undergoing oxidation and various derivatization reactions.

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol functionality can be oxidized to form a ketone. evitachem.comsmolecule.com This transformation typically involves the use of common oxidizing agents. The reaction converts the hydroxyl group into a carbonyl group, specifically yielding 1-(phenylamino)butan-2-one. This ketone derivative is a significant product as it introduces a new functional group that can undergo further chemical modifications.

| Reactant | Oxidizing Agent | Product |

| This compound | Standard Oxidizing Agents | 1-(Phenylamino)butan-2-one |

Derivatization of the Alcohol Moiety

The hydroxyl group can be derivatized through various reactions, such as esterification or etherification, to alter the properties of the parent molecule. For instance, the hydroxyl group can be converted into an ester by reacting with a carboxylic acid or its derivative. Similarly, ether derivatives can be formed by reacting the alcohol with an alkyl halide under appropriate conditions. These derivatization reactions are crucial for creating a library of related compounds with potentially different biological activities or physical properties.

Acid-Base Properties and Protonation Equilibria

The presence of both a basic amino group and a weakly acidic hydroxyl group means that this compound can exhibit amphoteric behavior, acting as either a base or a weak acid depending on the chemical environment. evitachem.com The nitrogen atom of the amino group can accept a proton, making the compound a base. The pKa value associated with the protonation of the amino group is a measure of its basicity. Conversely, the hydroxyl group can donate a proton under strongly basic conditions, although it is a much weaker acid than the amino group is a base. evitachem.com The interplay of these acidic and basic sites is crucial in understanding the compound's behavior in solution and its interaction with other molecules, particularly in biological systems where pH can vary. The protonation state of the molecule can significantly influence its solubility, reactivity, and biological interactions. unil.chresearchgate.net

| Functional Group | Acid/Base Character | Protonation/Deprotonation |

| Secondary Amino Group | Basic | Can be protonated |

| Secondary Hydroxyl Group | Weakly Acidic | Can be deprotonated under strong base |

Stereochemical Considerations and Asymmetric Synthesis of 1 Phenylamino Butan 2 Ol and Analogues

Chirality and Enantiomeric Forms of 1-(Phenylamino)butan-2-ol

This compound is a chiral molecule due to the presence of a stereogenic center. The carbon atom at the second position (C2), which is bonded to a hydroxyl (-OH) group, a hydrogen atom, a methyl group (-CH3), and a (phenylamino)methyl group (-CH2NHPh), is attached to four different substituents. egyankosh.ac.in This structural arrangement means the molecule is not superimposable on its mirror image. saskoer.ca

This chirality gives rise to two distinct stereoisomers known as enantiomers. egyankosh.ac.insavemyexams.com These enantiomers are designated as (R)-1-(Phenylamino)butan-2-ol and (S)-1-(Phenylamino)butan-2-ol based on the Cahn-Ingold-Prelog priority rules, which describe the exact three-dimensional arrangement of the atoms around the chiral center. saskoer.caembibe.com The two enantiomers have identical physical properties, such as melting point and solubility, but they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. savemyexams.com A mixture containing equal amounts of the (R) and (S) enantiomers is called a racemic mixture or racemate, and it is optically inactive because the optical rotations of the individual enantiomers cancel each other out. egyankosh.ac.insavemyexams.com

The synthesis of such chiral compounds from achiral starting materials typically results in a racemic mixture unless chiral catalysts or reagents are employed. libretexts.org Therefore, obtaining a single enantiomer, a common requirement for biologically active compounds, requires either asymmetric synthesis or the separation of a racemic mixture through a process called chiral resolution. wikipedia.org

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org These strategies involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiopure chemicals, including chiral amines and alcohols. mdpi.com Enzymes operate with high selectivity under mild conditions, making them ideal for complex syntheses. mdpi.com

Transaminases (ω-TAs) are particularly valuable for the synthesis of chiral amines. mdpi.com They can be employed in two primary ways:

Kinetic Resolution : A racemic mixture of an amine is exposed to a stereoselective ω-TA. The enzyme selectively converts one enantiomer into a ketone, leaving the other, desired enantiomer unreacted and in high enantiomeric excess. mdpi.com

Asymmetric Synthesis : A prochiral ketone is converted into a single enantiomer of the corresponding amine using a stereoselective ω-TA and an amine donor. mdpi.com

A more advanced approach is deracemization , which combines two stereocomplementary enzymes in a one-pot process. mdpi.comnih.gov In this method, one enantiomer of a racemic amine is deaminated to a ketone by the first enzyme, and this ketone is then immediately aminated to the opposite, desired enantiomer by a second, enantiocomplementary enzyme. mdpi.com This process can theoretically achieve a 100% yield of a single, optically pure amine. mdpi.com

Alcohol dehydrogenases (ADHs) are also used in similar strategies, particularly for the synthesis of chiral alcohols through the enantioselective reduction of ketones or the deracemization of racemic alcohols. nih.govmdpi.com

Transition-metal catalyzed hydroamination, the direct addition of an amine's N-H bond across an alkene's C=C double bond, is a highly atom-economical method for synthesizing amines. acs.org When rendered asymmetric through the use of a chiral catalyst system, it becomes a powerful tool for producing enantiopure amines. acs.org

Catalytic systems based on metals such as rhodium, copper, and nickel have been developed for this purpose. acs.orgsnnu.edu.cn The general mechanism often involves the formation of a metal-hydride species, which then undergoes insertion of the alkene. acs.org The enantioselectivity is determined during this step, which is influenced by the chiral environment created by the ligands surrounding the metal center. Subsequent reductive elimination releases the chiral amine product and regenerates the active catalyst. acs.org Nickel-hydride (NiH) catalyzed hydroamination, in particular, has seen significant advancements, with the development of chiral ligands enabling the asymmetric hydroamination of olefins. snnu.edu.cn

The success of metal-catalyzed asymmetric transformations hinges on the design of the chiral ligand. researchgate.netnih.gov The ligand binds to the metal center, creating a defined and chiral three-dimensional space that dictates how the substrate approaches the metal, thereby controlling the stereochemistry of the product. pitt.edu

Key considerations in chiral ligand design include:

Symmetry : C2-symmetric ligands are often preferred as they reduce the number of possible diastereomeric transition states, simplifying the reaction pathway and often leading to higher enantioselectivity. pitt.edu

Steric and Electronic Properties : The bulkiness and electron-donating or -withdrawing nature of the ligand must be carefully tuned to balance reactivity and selectivity. pitt.edu

Modularity and Accessibility : Effective ligands are often synthesized from readily available precursors, allowing for systematic modification and optimization. researchgate.net

Prominent classes of chiral ligands used in asymmetric catalysis include phosphinooxazolines (PHOX ligands) and N-heterocyclic carbenes (NHCs). researchgate.netpitt.edu The development of non-symmetrical P,N-ligands has been a significant advance, as they have often proven superior to traditional C2-symmetric ligands in a variety of metal-catalyzed reactions. nih.gov

Diastereoselective Synthesis of Substituted Aminoalcohols

When an aminoalcohol contains more than one stereocenter, the synthetic challenge expands to controlling diastereoselectivity—the formation of one diastereomer over others. For instance, the reduction of an α-amino ketone, such as 3-(phenylamino)butan-2-one, with a reducing agent like sodium borohydride (B1222165) can produce two diastereomers of 3-(phenylamino)butan-2-ol (syn and anti), each as a pair of enantiomers. rsc.org

Specific methods have been developed to achieve high diastereoselectivity. For example, the hydroxy- or azido-selenenylation of trans-allylic alcohols is a reported method for synthesizing 2-phenylselenenyl-1,3-anti-diols and 2-phenylselenenyl-1,3-anti-azidoalcohols with high diastereomeric ratios. nih.gov Cascade reactions, such as the double Michael addition of curcumins to arylidenemalonates, can produce highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.org The synthesis of fluorinated building blocks, such as 2,3-difluorobutane-1,4-diol, also relies on diastereoselective strategies like epoxide opening to control the relative stereochemistry of the vicinal fluorine atoms. beilstein-journals.org These strategies are crucial for building complex molecules with precisely defined three-dimensional structures.

Enantiomeric Resolution Techniques

When asymmetric synthesis is not feasible, chiral resolution is employed to separate a racemic mixture into its constituent enantiomers. wikipedia.org

The most common method is crystallization of diastereomeric salts . libretexts.orgwikipedia.org This process involves three main steps:

Salt Formation : The racemic amine, such as (±)-1-(phenylamino)butan-2-ol, is treated with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). libretexts.org

Separation : Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. libretexts.orgwikipedia.org One diastereomeric salt will typically crystallize out of the solution first, allowing it to be isolated by filtration.

Liberation : The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. libretexts.orgwikipedia.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. libretexts.orgwikipedia.org A specific patent describes the use of N-tosyl-leucine enantiomers as effective resolving agents for 1-amino-alkan-2-ol compounds. google.com

Another approach is kinetic resolution , where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent (often an enzyme), leaving the slower-reacting enantiomer behind in high enantiomeric purity. libretexts.org

Advanced Spectroscopic Elucidation and Structural Analysis of 1 Phenylamino Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy reveals the distinct electronic environments of hydrogen atoms in a molecule. The spectrum of 1-(Phenylamino)butan-2-ol is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butanol chain.

The phenyl group protons typically appear in the downfield region of the spectrum, from approximately 6.6 to 7.2 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the phenyl ring influences the multiplicity of these signals. The protons ortho and para to the amino group are expected to be shifted to a higher field (more shielded) compared to the meta protons due to the electron-donating nature of the nitrogen atom.

The aliphatic portion of the molecule presents several distinct signals. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet around 3.8 ppm. The adjacent methylene (B1212753) protons (CH₂) attached to the nitrogen atom would likely resonate as a multiplet around 3.1 ppm. The ethyl group gives rise to a multiplet for the methylene protons (CH₂) around 1.5-1.7 ppm and a triplet for the terminal methyl (CH₃) protons at approximately 0.9-1.0 ppm. The protons of the N-H and O-H groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on the analysis of similar structures and standard chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H (ortho, para) | 6.6 - 6.8 | Multiplet | 3H |

| Phenyl-H (meta) | 7.1 - 7.3 | Multiplet | 2H |

| CH-OH | ~ 3.8 | Multiplet | 1H |

| N-H | Variable (Broad) | Singlet | 1H |

| O-H | Variable (Broad) | Singlet | 1H |

| CH₂-N | ~ 3.1 | Multiplet | 2H |

| CH₂-CH₃ | 1.5 - 1.7 | Multiplet | 2H |

| CH₃-CH₂ | 0.9 - 1.0 | Triplet | 3H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Since this compound is asymmetrical, it is expected to show ten distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to each unique carbon atom.

The carbon atoms of the phenyl ring typically resonate between 113 and 148 ppm. The carbon atom directly attached to the nitrogen (C-N) is the most deshielded of the aromatic carbons, appearing around 148 ppm. The other aromatic carbons will appear at distinct chemical shifts. For instance, carbons in a butan-2-ol-like fragment would show predictable shifts: the carbon bearing the hydroxyl group (C-OH) is expected around 69 ppm, while the terminal methyl carbon would be the most shielded, appearing around 10 ppm. docbrown.info The carbon attached to the nitrogen (CH₂-N) would be found in the range of 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on the analysis of butan-2-ol docbrown.info, aniline (B41778) derivatives, and standard chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | ~ 148 |

| Aromatic C-H | 113 - 130 |

| C-OH | ~ 69 |

| C-N (aliphatic) | ~ 50 |

| CH₂ (ethyl) | ~ 32 |

| CH₃ (ethyl) | ~ 10 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To definitively establish the connectivity and spatial relationships within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. longdom.orgoxinst.com For this compound, a COSY spectrum would show cross-peaks connecting the CH₃ protons to the adjacent CH₂ protons, which in turn would show a correlation to the CH-OH proton. It would also confirm the connectivity between the CH-OH proton and the CH₂-N protons. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.netresearchgate.net Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, linking the proton signal to the carbon signal. This allows for the unambiguous assignment of each carbon atom that has attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together molecular fragments, especially around quaternary carbons or heteroatoms. For example, HMBC would show correlations from the N-H proton to the adjacent CH₂ carbon and the aromatic C-N carbon, confirming the link between the phenyl ring and the butanol chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgnih.gov This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximity between the protons on the phenyl ring and the protons of the aliphatic chain, helping to define the molecule's preferred conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. docbrown.infodocbrown.info A sharp to moderately broad peak around 3350-3450 cm⁻¹ would correspond to the N-H stretching of the secondary amine.

The C-H stretching vibrations of the aromatic ring are typically observed as a series of peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce characteristic absorptions in the 1500-1600 cm⁻¹ region. Finally, strong bands corresponding to C-O and C-N stretching vibrations would be visible in the fingerprint region, likely between 1050-1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound Data are predicted based on standard IR frequency charts and spectra of related compounds like butan-2-ol. docbrown.infonist.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3350 - 3450 | Moderate, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Moderate to Strong |

| C-O Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1200 - 1300 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₀H₁₅NO, corresponding to a molecular weight of approximately 165.23 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 165. This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural evidence. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Breakage of the bond between C2 and C3, resulting in the loss of an ethyl radical (•CH₂CH₃) to give a stable, resonance-delocalized fragment ion at m/z = 136.

Another common alpha-cleavage is the scission of the C1-C2 bond, leading to the formation of a fragment at m/z = 45 ([CH(OH)CH₂CH₃]⁺) and a phenylamino-methyl radical, or the detection of the phenylamino-methyl cation [C₆H₅NHCH₂]⁺ at m/z = 106.

Loss of a water molecule (H₂O) from the molecular ion, which is common for alcohols, would yield a peak at m/z = 147. docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Ion Fragment | Formation Pathway |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion ([M]⁺) |

| 136 | [C₈H₁₀NO]⁺ | [M - CH₂CH₃]⁺ (Alpha-cleavage) |

| 106 | [C₇H₈N]⁺ | [C₆H₅NHCH₂]⁺ (Alpha-cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The chromophore in this compound is the phenylamino (B1219803) group. Aniline and its derivatives typically exhibit two primary absorption bands.

The spectrum is expected to show a strong absorption band (the E2-band) around 230-240 nm and a weaker, structured band (the B-band) around 280-290 nm. These absorptions are due to π → π* transitions within the benzene (B151609) ring, which are influenced by the electron-donating amino group. The exact position and intensity of these maxima (λmax) can be affected by the solvent used for the analysis.

Table 5: Predicted UV-Vis Absorption Maxima for this compound Data are predicted based on the known UV-Vis spectra of aniline and its derivatives.

| Transition Type | Predicted λmax (nm) |

|---|---|

| π → π* (E2-band) | ~ 235 |

| π → π* (B-band) | ~ 285 |

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction analysis. This powerful analytical technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological context.

As of the latest literature review, a specific crystal structure determination for this compound has not been reported. The absence of this data in crystallographic databases prevents a direct analysis of its solid-state conformation and packing. However, insights into the potential structural features of this compound can be inferred by examining the crystal structures of closely related compounds, such as phenylaminoalkanol derivatives.

A pertinent analogue for which crystallographic data is available is ephedrine (B3423809) hydrochloride, a diastereomer of (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride. The structural similarities, namely the phenyl ring, the amino group, and the hydroxyl group on an alkyl chain, allow for a reasoned discussion of the probable solid-state characteristics of this compound.

The relative orientation of the phenyl group and the butanol side chain is another critical aspect of the solid-state structure. In the crystal structures of ephedrine and pseudoephedrine salts, the conformation of the side chain relative to the phenyl ring is a defining characteristic. researchgate.netrsc.orgosti.gov It is anticipated that in the solid state, this compound would adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions, particularly hydrogen bonding.

While these comparisons provide a valuable framework for predicting the solid-state behavior of this compound, they remain extrapolations. The definitive solid-state structure, with its unique crystallographic parameters, can only be ascertained through experimental X-ray diffraction analysis of a suitable single crystal of the compound.

Below is a table summarizing the crystallographic data for ephedrone hydrochloride, a related cathinone (B1664624) derivative, to illustrate the type of information obtained from an X-ray crystallographic study.

| Parameter | Ephedrone Hydrochloride |

| Chemical Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 200.68 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.471(3) Å, b = 11.139(5) Å, c = 14.896(7) Å |

| Volume | 1074.2(8) ų |

| Z | 4 |

| Key Interactions | N–H···Cl⁻ hydrogen bonds |

| Data derived from a study on ephedrone hydrochloride, a structurally related compound. nih.gov |

Computational Chemistry Investigations of 1 Phenylamino Butan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating the properties of molecules, including 1-(Phenylamino)butan-2-ol.

Electronic Structure and Frontier Molecular Orbitals:

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can determine the optimized geometry and electronic properties of this compound. researchgate.net A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. schrodinger.com For aniline (B41778) and its derivatives, the HOMO is typically located on the phenyl ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring. researchgate.netthaiscience.info The presence of the butan-2-ol substituent is expected to influence these orbitals. For instance, the electron-donating nature of the amino group raises the HOMO energy, making the molecule susceptible to electrophilic attack. researchgate.netresearchgate.net

Table 1: Representative Calculated Electronic Properties of this compound

| Property | Representative Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | 0.8 eV | Relates to the electron-accepting ability and susceptibility to reduction. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. schrodinger.com |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Vibrational Properties:

DFT calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. mdpi.com This allows for the assignment of specific vibrational modes to the functional groups within the molecule. For amino alcohols, a key feature is the intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH). arxiv.orgnih.govacs.orgpsu.edu This interaction leads to a characteristic red-shift (lowering of frequency) of the O-H stretching vibration in the calculated and experimental spectra. arxiv.orgarxiv.org The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and the presence of such intramolecular interactions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the butanol chain in this compound allows it to adopt various conformations. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of flexible molecules. researchgate.netresearchgate.net

MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent (often water or an organic solvent) at a specific temperature, one can observe the different shapes (conformers) the molecule can adopt and the transitions between them. researchgate.net The stability of different conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. nih.gov For this compound, the intramolecular hydrogen bond between the hydroxyl and amino groups is expected to significantly influence its preferred conformation, leading to a more folded structure. arxiv.orgnih.govacs.org

Table 2: Representative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Feature |

| 1 (Global Minimum) | ~60° (gauche) | 0.0 | Stabilized by a strong intramolecular O-H···N hydrogen bond. |

| 2 | ~180° (anti) | 2.5 | Extended conformation with weaker or no intramolecular hydrogen bonding. |

| 3 | ~-60° (gauche) | 0.2 | Another low-energy conformer also featuring an intramolecular hydrogen bond. |

Note: The dihedral angles and relative energies are illustrative and would be determined from a detailed conformational search and MD simulation.

The results of MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry, highlighting the most stable conformations.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this can include its formation and subsequent reactions. A common route to such compounds is the N-alkylation of aniline with a suitable precursor. researchgate.netnih.govnih.gov

DFT calculations can be used to model the entire reaction pathway, identifying transition states and intermediates. researchgate.net By calculating the activation energies for different possible mechanistic steps, the most likely reaction pathway can be determined. For instance, in the N-alkylation of anilines with alcohols, a "borrowing hydrogen" mechanism is often proposed, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the amine, followed by reduction of the resulting imine or enamine. researchgate.net Computational modeling can validate this hypothesis by calculating the energy profile for each step. mdpi.com

In Silico Design and Prediction of Chemical Reactivity and Selectivity

Computational methods, often referred to as in silico studies, are increasingly used in the design of new molecules and the prediction of their properties. nih.gov For this compound, these methods can guide the synthesis of derivatives with desired reactivity and selectivity.

Predicting Reactivity:

The electronic properties calculated by DFT, such as the HOMO-LUMO gap and the distribution of electrostatic potential on the molecular surface, can be used to predict reactivity. researchgate.netthaiscience.infomdpi.comwalisongo.ac.id For example, the molecular electrostatic potential (MEP) map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.comwalisongo.ac.id In this compound, the nitrogen lone pair and the phenyl ring are expected to be electron-rich, while the hydrogen of the hydroxyl group is electron-poor. This information can be used to predict how the molecule will interact with other reagents.

Predicting Selectivity:

In reactions where multiple products can be formed, computational modeling can predict the selectivity. For example, in the arylation of amino alcohols, both N-arylation and O-arylation are possible. nih.gov By calculating the activation barriers for both pathways, it is possible to predict which product will be favored under specific reaction conditions. nih.gov Furthermore, in silico screening of different catalysts and substituents on the this compound scaffold can help in designing more selective reactions. nih.gov

Synthetic Utility of 1 Phenylamino Butan 2 Ol and Its Derivatives As Chemical Building Blocks

Precursor in Heterocyclic Compound Synthesis

The inherent reactivity of the amino and hydroxyl groups in 1-(phenylamino)butan-2-ol makes it a suitable starting material for the synthesis of various heterocyclic compounds. The phenylamino (B1219803) moiety can participate in cyclization reactions, leading to the formation of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds.

For instance, derivatives of this compound can be envisioned as precursors to important heterocyclic systems such as pyrazoles and pyrimidines. The synthesis of pyrazole (B372694) derivatives, for example, often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. A chalcone-like precursor, which could be synthesized from a derivative of this compound, can react with hydrazine hydrate (B1144303) in the presence of an acid catalyst to yield a dihydropyrazole. derpharmachemica.com Subsequent oxidation or tautomerization can then lead to the aromatic pyrazole ring.

Similarly, the synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of a β-amino ketone or a related enaminone with a source of the remaining N-C-N fragment, such as urea (B33335) or thiourea, in the presence of a base. derpharmachemica.com The general synthetic approach to pyrazoles and pyrimidines from a chalcone (B49325) precursor is outlined in the table below.

Table 1: General Synthetic Routes to Pyrazoles and Pyrimidines from Chalcone Precursors

| Heterocycle | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Dihydropyrazole | 3-(4-Dimethylamino-phenyl)-N-phenyl-acrylamide, Hydrazine hydrate | Glacial acetic acid, Ethanol (B145695), 80°C, 8 hours | 59 |

| Dihydropyrazole | 3-(4-Hydroxy-phenyl)-N-phenyl-acrylamide, Hydrazine hydrate | Glacial acetic acid, Ethanol, 80°C, 8 hours | 54 |

| Pyrimidin-2-ol | 3-(4-(dimethylamino) phenyl)-N-phenyl-acrylamide, Urea | 10% Sodium hydroxide (B78521), Ethanol, 8 hours | 55.5 |

| Pyrimidin-2-ol | 3-(4-Hydroxy-phenyl)-N-phenyl-acrylamide, Urea | 10% Sodium hydroxide, Ethanol, 8 hours | 57.3 |

Ligand Scaffolds in Coordination Chemistry and Catalysis

The ability of this compound and its derivatives to chelate metal ions through the nitrogen and oxygen atoms makes them attractive candidates for ligand scaffolds in coordination chemistry and catalysis. The stereogenic center at the 2-position of the butane (B89635) chain also opens up the possibility of developing chiral ligands for asymmetric catalysis.

The coordination of such amino alcohol ligands to transition metals can generate catalysts for a variety of organic transformations. For example, ruthenium complexes bearing protic amine ligands have demonstrated high efficiency in the hydrogenation of polar functionalities like carboxamides and esters. acs.org While the specific use of this compound as a ligand in these exact systems is not detailed, the principle of using a protic amine ligand is directly applicable. The catalytic hydrogenation of N-phenylpyrrolidinone to 4-(phenylamino)butan-1-ol using a Cp*Ru complex with a protic amine ligand showcases the potential of such catalytic systems. acs.org

Furthermore, copper(II) complexes with ligands derived from the reaction of phenylhydrazones with other molecules have been used as catalysts for C-H activation in the Henry reaction in water. researchgate.net This highlights the catalytic potential of metal complexes with nitrogen and oxygen donor ligands, a class to which derivatives of this compound belong.

Table 2: Examples of Catalytic Applications with Related Amino Alcohol Ligand Systems

| Catalytic Reaction | Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | Cp*Ru complex with a protic amine ligand | N-phenylpyrrolidinone | 4-(phenylamino)butan-1-ol | 73 |

| Henry Reaction | Copper(II) arylhydrazone complex | Nitroethane and various aldehydes | syn/anti-nitroaldols | 64-87 |

Intermediate in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a useful intermediate in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical field. Its ability to introduce a specific stereocenter and a phenylamino group is valuable in building up the carbon skeleton of a target molecule.

A notable example is the use of a derivative of this compound in the synthesis of HIV-1 protease inhibitors. In the design of novel inhibitors, a key synthetic step involved the opening of an epoxide with aniline (B41778) to introduce the phenylamino group. Specifically, (2R,3S)-4-((1s,3R)-Adamantan-1-yl)-3-azido-1,2-epoxybutane was reacted with aniline in the presence of lithium bromide to afford (2R,3S)-4-((1s,3R)-Adamantan-1-yl)-3-azido-1-(phenylamino)butan-2-ol in 84% yield. nih.gov This intermediate contains the crucial stereochemistry and functional groups required for the final inhibitor structure.

The synthesis of this key intermediate is part of a longer synthetic sequence, as summarized in the table below.

Table 3: Synthesis of (2R,3S)-4-((1s,3R)-Adamantan-1-yl)-3-azido-1-(phenylamino)butan-2-ol

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Adamantaneethanol | Swern oxidation | Adamantane aldehyde | - |

| 2 | Adamantane aldehyde | Triethylphosphonoacetate, NaH, THF, -78°C to 23°C | α,β-unsaturated ester | 74 |

| 3 | α,β-unsaturated ester | Dibal-H, CH₂Cl₂, 0°C | Allylic alcohol | 80 |

| 4 | Allylic alcohol | (-)-Diethyl-D-tartrate, Ti(OiPr)₄, t-BuOOH, CH₂Cl₂, -20°C, 22h | Optically active epoxide | - |

| 5 | Optically active epoxide | Azidotrimethylsilane, Ti(OiPr)₄, benzene (B151609), reflux | Azide diol | 68 |

| 6 | Azide diol | 2-Acetoxyisobutyryl chloride, CHCl₃, 0°C, 1h; then NaOMe, THF, 0°C, 1h | Epoxide | 67 |

| 7 | Epoxide | Aniline, Lithium bromide, neat, 23°C, 6h | (2R,3S)-4-((1s,3R)-Adamantan-1-yl)-3-azido-1-(phenylamino)butan-2-ol | 84 |

Development of Novel Functional Materials Precursors

The application of this compound and its derivatives as precursors for novel functional materials is an area that is not extensively documented in the available scientific literature. While the structural motifs present in this compound, such as the aromatic ring and the polar functional groups, could potentially be exploited in the design of materials with specific optical, electronic, or self-assembly properties, there is limited direct research to support this.

In principle, the phenylamino group could be functionalized with polymerizable groups to create monomers for the synthesis of functional polymers. Additionally, the ability of the molecule to coordinate with metal ions could be utilized in the formation of coordination polymers or metal-organic frameworks (MOFs). However, at present, these remain largely speculative applications without significant backing from published research.

Sustainable and Green Chemistry Approaches in 1 Phenylamino Butan 2 Ol Synthesis

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.comchemhume.co.uk In the context of 1-(Phenylamino)butan-2-ol synthesis, this translates to designing reaction pathways that maximize the incorporation of all reactant atoms into the final molecule, thereby minimizing the generation of byproducts and waste. mdpi.comchemhume.co.uk

One of the most effective strategies to enhance atom economy is the use of addition reactions, which, by their nature, incorporate all reactant atoms into the final product, resulting in 100% atom economy. chemhume.co.uklibretexts.org A prominent example in the synthesis of related amino alcohols is the direct N-alkylation of amines with alcohols through a "borrowing hydrogen" strategy. This method utilizes transition metal catalysts to facilitate the dehydrogenation of an alcohol to an aldehyde intermediate, which then condenses with an amine to form an imine. Subsequent reduction of the imine yields the desired N-alkylated amine. This process is highly atom-economical as the only byproduct is water. smolecule.com

Waste minimization protocols are also crucial. This can involve recycling and reusing reaction media and catalysts. core.ac.uksemanticscholar.org For example, in processes where a mediator is used, such as in certain electrochemical syntheses, the ability to recycle the mediator is key to preventing waste discharge. core.ac.uk

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Desired Product | Byproduct(s) | Atom Economy |

| Addition | A + B → C | C | None | 100% |

| Substitution | A-B + C → A-C + B | A-C | B | < 100% |

| Elimination | A-B → A + B | A | B | < 100% |

This table provides a generalized comparison of atom economy for different reaction types relevant to organic synthesis.

Use of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. epitomejournals.com Green chemistry principles advocate for the use of safer alternatives, including biocatalysis, aqueous conditions, and ionic liquids. mdpi.com

Biocatalysis and Enzyme-Mediated Syntheses

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly approach to organic synthesis. rsc.org Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. rsc.org This high selectivity can eliminate the need for protecting groups and reduce the formation of unwanted byproducts. matanginicollege.ac.in

In the synthesis of chiral amino alcohols like this compound, enzymes such as amine dehydrogenases (AmDHs) and carbonyl reductases are particularly valuable. whiterose.ac.uk For example, AmDHs can catalyze the reductive amination of a ketone precursor to produce a chiral amine with high enantiomeric excess. whiterose.ac.uk Studies have shown that enzymes like MsmeAmDH can achieve high conversion rates and excellent stereoselectivity in the synthesis of small chiral amines and amino alcohols. whiterose.ac.uk The use of whole-cell biocatalysis further simplifies the process by eliminating the need for enzyme purification. nih.gov

The chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is another effective strategy. d-nb.info For instance, a chemical reaction might be used to create a precursor which is then converted to the final product using an enzyme, often to introduce chirality. d-nb.infothieme-connect.de

Solvent-Free or Aqueous Reaction Conditions

Conducting reactions in the absence of a solvent or in water are highly desirable green chemistry approaches. Solvent-free reactions, also known as neat reactions, minimize waste and can sometimes lead to faster reaction rates due to the high concentration of reactants. tubitak.gov.tr For example, the ring-opening of epoxides with amines to form β-amino alcohols has been shown to be highly efficient under solvent-free conditions, often leading to higher yields and shorter reaction times compared to reactions run in solvents. tubitak.gov.tr Similarly, visible-light-induced N-alkylation of anilines has been successfully carried out under solvent-free conditions. rsc.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. matanginicollege.ac.in Microwave-assisted organic synthesis in water has been demonstrated for various reactions, including the synthesis of hydantoins from amino acids, offering a sustainable and efficient method. beilstein-journals.orgnih.gov

Application of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and many are liquid at room temperature. psu.edu They are considered potential green solvents due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. psu.edumdpi.com Their non-volatile nature significantly reduces air pollution compared to traditional organic solvents. mdpi.com

ILs can act as both the solvent and the catalyst in a reaction. researchgate.net Acidic ionic liquids have been successfully used as catalysts in various organic transformations, including multi-component reactions for the synthesis of complex molecules. ajol.info For instance, the synthesis of 1-aminoalkyl-2-naphthols has been efficiently catalyzed by ionic liquids. A key advantage of ILs is their potential for recyclability. After a reaction, the product can often be separated by extraction, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. mdpi.comresearchgate.net

Energy Efficiency in Synthetic Processes (e.g., Microwave-Assisted Synthesis)

Improving energy efficiency is a key aspect of green chemistry, aiming to reduce the environmental and economic costs associated with chemical production. mdpi.com One of the most effective methods for enhancing energy efficiency is the use of microwave-assisted synthesis. jddhs.commdpi.com

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. beilstein-journals.orgchemmethod.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. mdpi.com Microwave-assisted synthesis has been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds, often with improved yields and product purity compared to conventional heating methods. mdpi.comtandfonline.comresearchgate.net The technique is particularly well-suited for solvent-free reactions, further enhancing its green credentials. chemmethod.com For example, the synthesis of dihydropyrazinones and spiro isoxazolidines has been efficiently achieved using microwave irradiation. tandfonline.comresearchgate.net

Utilization of Renewable Feedstocks

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. jddhs.com Renewable feedstocks, such as biomass and plant-derived materials, offer a carbon-neutral alternative for the production of chemicals and fuels. jddhs.commatanginicollege.ac.in

While specific research on the direct synthesis of this compound from renewable feedstocks is not extensively documented, the principles of green chemistry strongly encourage this approach. matanginicollege.ac.in For example, the synthesis of adipic acid, an important industrial chemical, has been explored using biocatalytic methods starting from renewable feedstocks to reduce environmental damage. matanginicollege.ac.in Plant-derived compounds like alkaloids, terpenes, and phenolics can serve as valuable starting materials for the synthesis of various pharmaceuticals. jddhs.com The development of synthetic routes to this compound and its precursors from such renewable sources would represent a significant advancement in its sustainable production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(phenylamino)butan-2-ol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of this compound (1a) involves catalytic reactions between phenylamine derivatives and butanol intermediates. For example, in the presence of Ir-based P,N,P-ligand complexes, enantioselective synthesis yields β-amino alcohols with retention of configuration (6–28%) depending on solvent polarity . Key parameters include:

- Catalyst : Anilinium salts (e.g., 1a as a precursor).

- Solvent : Polar aprotic solvents (e.g., THF) enhance stereochemical retention.

- Temperature : Controlled heating (60–80°C) optimizes reaction rates without racemization.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ:

- HPLC-MS : To monitor degradation products (e.g., oxidation to ketones).

- Thermogravimetric Analysis (TGA) : To assess thermal decomposition (e.g., >150°C leads to phenylamine release) .

- pH Titration : Acidic conditions (pH <3) protonate the amino group, reducing solubility; alkaline conditions (pH >10) promote hydrolysis.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR identify characteristic peaks:

- δ 1.5–2.0 ppm (CH in butanol backbone).

- δ 6.5–7.5 ppm (aromatic protons from phenyl group).

- IR Spectroscopy : O-H stretch (~3300 cm) and N-H bend (~1600 cm) confirm functional groups .

Advanced Research Questions

Q. How do solvent effects influence the reaction mechanism of this compound in enantioselective catalysis?

- Methodological Answer : Solvent polarity modulates transition-state stabilization. For instance:

- Polar Solvents (e.g., DMF): Stabilize zwitterionic intermediates, enhancing enantiomeric excess (up to 28% retention) .

- Nonpolar Solvents (e.g., toluene): Favor radical pathways, reducing stereochemical control.

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to track intermediate lifetimes.

Q. What are the contradictions in reported biological activities of this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies arise from structural analogs (e.g., 1-(dimethylamino)-2-phenylbutan-2-ol vs. 1-phenylbutan-2-ol):

- Antimicrobial Assays : Compare MIC values (e.g., 32–128 µg/mL against S. aureus ) under standardized CLSI protocols.

- SAR Studies : Replace the phenylamino group with pyridyl or biphenyl moieties to isolate bioactivity contributions .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic cycles?

- Methodological Answer :

- DFT Calculations : Optimize transition states for nucleophilic substitution or oxidation pathways.

- Molecular Dynamics : Simulate solvent-catalyst interactions to design Ir-complexes with higher turnover frequencies .

Key Research Gaps

- Mechanistic Ambiguities : Conflicting data on phenonium ion involvement in phenyl migrations .

- Scalability : Lab-scale syntheses require optimization for gram-scale production (e.g., column-free purification).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.